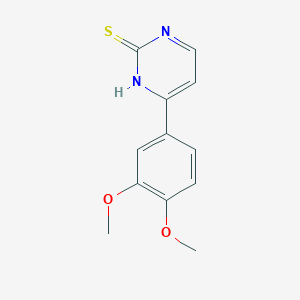

4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKFJIMDQZULSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biginelli Reaction for 3,4-Dihydropyrimidine-2(1H)-thiones: A Comprehensive Technical Guide

<_>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, 3,4-dihydropyrimidine-2(1H)-thiones. First reported by Italian chemist Pietro Biginelli in 1893, this reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] The resulting dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[3][4] This in-depth guide provides a comprehensive overview of the Biginelli reaction for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones, delving into its mechanism, modern catalytic systems, diverse substrate scope, and the significant biological activities of the resulting compounds. Detailed experimental protocols and characterization data are provided to serve as a practical resource for researchers in the field.

Introduction: The Enduring Significance of the Biginelli Reaction

The enduring appeal of the Biginelli reaction lies in its operational simplicity, atom economy, and the biological relevance of its products.[5] The one-pot nature of this multicomponent reaction (MCR) allows for the rapid assembly of complex heterocyclic structures from readily available starting materials, making it an efficient tool for generating libraries of bioactive molecules. The 3,4-dihydropyrimidine-2(1H)-thione core is found in numerous compounds with therapeutic potential, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.[4] Notably, these compounds have also been investigated as calcium channel blockers and antihypertensive agents.[3]

While the classical Biginelli reaction often required harsh acidic conditions and long reaction times, leading to modest yields, significant advancements have been made in recent decades.[6][7] Modern iterations of this reaction employ a diverse range of catalysts, including Lewis acids, Brønsted acids, organocatalysts, and even biocatalysts, to improve efficiency, expand the substrate scope, and promote greener reaction conditions.[8][9] Furthermore, the use of microwave irradiation and solvent-free conditions has emerged as a powerful strategy to accelerate reaction rates and enhance yields, aligning with the principles of sustainable chemistry.[10][11]

The Reaction Mechanism: A Stepwise Journey to the Thione Core

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves a series of sequential steps, as illustrated below. The key intermediate is the N-acyliminium ion, which is formed from the condensation of the aldehyde and thiourea.

Figure 1. Proposed mechanism of the Biginelli reaction for 3,4-dihydropyrimidine-2(1H)-thiones.

The reaction commences with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate.[12] This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to yield the 3,4-dihydropyrimidine-2(1H)-thione.[13]

Synthetic Methodologies: From Classic Protocols to Green Innovations

The versatility of the Biginelli reaction is reflected in the wide array of synthetic methodologies developed to access 3,4-dihydropyrimidine-2(1H)-thiones. These methods can be broadly categorized into classical, catalyst-driven, and green approaches.

Classical Approach: The Foundation of the Biginelli Reaction

The original Biginelli protocol involved the refluxing of an aldehyde, a β-ketoester, and thiourea in ethanol with a catalytic amount of a strong mineral acid, such as HCl.[3][14] While foundational, this method often suffers from long reaction times and low yields, particularly with sterically hindered or electronically deactivated substrates.[6]

Modern Catalytic Systems: Enhancing Efficiency and Scope

The quest for milder and more efficient reaction conditions has led to the exploration of a diverse range of catalysts.

-

Lewis Acids: A variety of Lewis acids, including FeCl₃·6H₂O, ZrCl₄, InCl₃, and Yb(OTf)₃, have been successfully employed to catalyze the Biginelli reaction.[15][16] These catalysts activate the aldehyde carbonyl group, facilitating the initial condensation with thiourea.

-

Brønsted Acids: Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and novel Brønsted acidic ionic liquids, have also proven effective.[6] These catalysts protonate the aldehyde, enhancing its electrophilicity.

-

Organocatalysts: Chiral bifunctional catalysts, such as those derived from thiourea and primary or secondary amines, have been developed for the asymmetric synthesis of dihydropyrimidines, yielding products with high enantioselectivity.[17][18][19]

-

Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica sulfuric acid and dicalcium phosphate dihydrate (DCPD), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes.[20]

Green Synthesis: Towards Sustainable Chemistry

In line with the growing emphasis on green chemistry, several environmentally benign approaches to the Biginelli reaction have been developed.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[10][11][15] This technique is frequently combined with solvent-free conditions for an even greener protocol.[20]

-

Solvent-Free Conditions: Conducting the reaction in the absence of a solvent, often with gentle heating or under mechanochemical conditions (ball milling), minimizes waste and simplifies product isolation.[21][22]

-

Natural Catalysts: Biorenewable and non-toxic catalysts, such as fruit juices and cuttlebone, have been explored as green alternatives to traditional acid catalysts.[23][24][25]

Experimental Protocols and Data

To provide a practical guide for researchers, this section details representative experimental protocols for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones using both conventional and modern methodologies.

General Procedure for Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis

This protocol highlights a green and efficient method for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones.

Methodology:

-

In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1.5 mmol).

-

Thoroughly mix the reagents.

-

Irradiate the mixture in a microwave synthesizer at a specified power and temperature for a short duration (typically 2-10 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add a small amount of ethanol and stir to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[15][20]

Representative Protocol using a Brønsted Acidic Ionic Liquid Catalyst

This method showcases the use of a modern, efficient catalyst under solvent-free conditions.

Methodology:

-

To a mixture of the aldehyde (3 mmol), ethyl acetoacetate (3 mmol), and thiourea (4.5 mmol), add the Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol).

-

Heat the mixture at 90 °C with magnetic stirring for 30 minutes, or at 30 °C for 10 hours.

-

Monitor the reaction completion by TLC.

-

After cooling, pour the reaction mixture onto crushed ice and stir for 5 minutes.

-

Filter the separated solid under suction, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.[6]

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of various 4-aryl-3,4-dihydropyrimidine-2(1H)-thiones, demonstrating the efficacy of different catalytic systems.

| Entry | Aldehyde (Ar) | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | C₆H₅ | Iodine | Microwave, 60°C, Solvent-free | 15 min | 92 | [15] |

| 2 | 4-Cl-C₆H₄ | [Btto][p-TSA] | 90°C, Solvent-free | 30 min | 95 | [6] |

| 3 | 4-NO₂-C₆H₄ | Triphenylphosphine | 100°C, Solvent-free | 8 h | 88 | [3] |

| 4 | 2-Cl-C₆H₄ | Dicalcium Phosphate | Ethanol, Reflux | 4 h | 85 | |

| 5 | 4-OCH₃-C₆H₄ | Sulfamic Acid | Microwave, Solvent-free | 3 min | 94 | [20] |

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The 3,4-dihydropyrimidine-2(1H)-thione scaffold is of significant interest to medicinal chemists due to its broad spectrum of biological activities.[4][26]

-

Anticancer Activity: Certain derivatives, such as monastrol and its analogs, have been identified as potent inhibitors of the mitotic kinesin Eg5, a motor protein essential for cell division, making them promising anticancer agents.[10][11][27]

-

Antimicrobial Properties: A number of 3,4-dihydropyrimidine-2(1H)-thiones have demonstrated significant antibacterial and antifungal activity.[4][21][28]

-

Anti-inflammatory and Antioxidant Effects: Several synthesized derivatives have exhibited notable anti-inflammatory and antioxidant properties in various in vitro and in vivo assays.[28][29][30]

-

Calcium Channel Modulation: The dihydropyrimidine core is a well-established pharmacophore for calcium channel blockers, which are used in the treatment of hypertension and other cardiovascular diseases.[1][3]

The diverse biological profile of this heterocyclic system continues to inspire the design and synthesis of new derivatives with improved potency and selectivity for various therapeutic targets.

Conclusion: A Versatile and Evolving Reaction

The Biginelli reaction has evolved significantly from its classical roots into a highly versatile and efficient tool for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones. The development of novel catalysts and green synthetic methodologies has not only improved the practicality of this reaction but has also expanded its applicability in medicinal chemistry and drug discovery. The continued exploration of new catalytic systems, substrate variations, and reaction conditions will undoubtedly lead to the discovery of novel dihydropyrimidine-based compounds with enhanced therapeutic potential. This guide serves as a testament to the enduring power and adaptability of this century-old reaction in modern organic synthesis.

References

- Shaabani, A., et al. (2004). Ammonium chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Bioorganic & Medicinal Chemistry Letters, 14(22), 5583-5585.

- Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-222.

- Mohamadpour, F. (2017). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 10, S3195-S3201.

- Wang, L., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 13(5), 6190-6201.

- Wang, M., et al. (2010). A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines.

- de Oliveira, C. S. A., et al. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry, 20(8), 776-788.

- Li, J.-T., et al. (2005). Microwave-Assisted and Iodine-Catalyzed Synthesis of Dihydropyrimidin-2-thiones via Biginelli Reaction Under Solvent-Free Conditions.

- Sargordan Arani, M., & Khorasani, M. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113.

-

de Oliveira, C. S. A., et al. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry, 20(8), 776-788. Available at: [Link]

- Islam, M. S., et al. (2011). Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities. Bangladesh Chemical Society, 24(2), 163-172.

- Kumar, R., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15099.

-

Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

- Pingale, S. D., & Patil, S. D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219.

- Hatamjafari, F. (2014). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Oriental Journal of Chemistry, 30(1), 409-412.

- JETIR. (2019).

- da Silva, B. V., et al. (2019). Chemistry and biology of 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. In Multicomponent Reactions: Concepts and Applications for Chemistry and Biology (pp. 356-397).

- V, L. H., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 241-247.

-

Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

- Kumar, A., et al. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 74-89.

-

Kumar, A., et al. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 74-89. Available at: [Link]

-

V, L. H., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin-2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 241-247. Available at: [Link]

- Schwerk, P., et al. (2019). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 15, 2470-2477.

- Gnanasekar, S., et al. (2012). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Chemistry, 2013, 1-6.

- de la Cruz, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.

- Mohamadpour, F. (2018). Green Synthesis and Biological Effect of Some Dihydropyrimid-2-One/Thiones.

- Huang, Y., et al. (2009). Highly Enantioselective Biginelli Reaction Promoted by Chiral Bifunctional Primary Amine-Thiourea Catalysts: Asymmetric Synthesis of Dihydropyrimidines. Organic Letters, 11(23), 5486-5489.

- El-Gaby, M. S. A., et al. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Journal of Chemistry, 2014, 1-10.

- Hela, S., et al. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent.

- Heravi, M. M., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid.

- Maleki, A., & Kamalzare, M. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 61(3), 223-230.

- Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.

- Singh, R., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Results in Chemistry, 5, 100812.

-

Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-222. Available at: [Link]

- Amedl pous, M., et al. (2018). A mechanistic investigation of Biginelli reaction under base catalysis.

- Gaikwad, S. B. (2024). A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione.

-

Maleki, A., & Kamalzare, M. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 61(3), 223-230. Available at: [Link]

-

International Journal of ChemTech Research. (n.d.). Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. Retrieved from [Link]

- Shen, Z.-L., et al. (2011). An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route.

-

V, L. H., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin-2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 241-247. Available at: [Link]

- Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.

- Al-dujaili, J. H., & M. Al-Zoubi, R. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Chemistry, 3(4), 1183-1191.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

de la Cruz, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available at: [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. redalyc.org [redalyc.org]

- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. benthamdirect.com [benthamdirect.com]

- 30. benthamscience.com [benthamscience.com]

Spectroscopic Fingerprints of Pyrimidine-2(1H)-thione Derivatives: An In-Depth Technical Guide for Drug Discovery

Abstract

Pyrimidine-2(1H)-thione derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of novel therapeutics. This comprehensive technical guide provides an in-depth exploration of the spectroscopic techniques pivotal for the characterization of pyrimidine-2(1H)-thione derivatives. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the analysis of this important class of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

The Significance of Pyrimidine-2(1H)-thione Derivatives in Medicinal Chemistry

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[2] The introduction of a thione group at the 2-position imparts unique physicochemical properties and enhances the therapeutic potential of these derivatives. These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The biological activity is intimately linked to the three-dimensional structure and electronic properties of the molecule. Therefore, a thorough spectroscopic analysis is not merely a characterization step but a critical component of the drug discovery and development process.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the pyrimidine-2(1H)-thione scaffold. The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

Core Principles and Causality in Experimental Choices

The UV-Vis spectra of pyrimidine-2(1H)-thione derivatives are typically characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity and the presence of various substituents on the pyrimidine ring. For instance, polar solvents can lead to a shift in the λmax due to interactions with the solute molecules.[4] The choice of solvent is therefore a critical experimental parameter that must be considered and reported. Methanol and acetonitrile are commonly used solvents for this analysis.[5]

A key aspect to consider is the potential for thione-thiol tautomerism, where the thione form (C=S) can exist in equilibrium with the thiol form (S-H).[3] UV-Vis spectroscopy can be a powerful tool to study this equilibrium, as the two tautomers exhibit distinct absorption spectra. The thione form generally absorbs at longer wavelengths compared to the thiol form.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the pyrimidine-2(1H)-thione derivative.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).[5]

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for analysis (e.g., 2-20 µg/mL).[6]

-

-

Data Acquisition:

Data Presentation: Typical UV-Vis Absorption Maxima

| Derivative Type | Solvent | Typical λmax (nm) | Reference |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Methanol:Acetonitrile (1:1) | 275 | [5] |

| 4,6-Diarylpyrimidine-2(1H)-thiones | Ethanol | 320-380 | [4] |

| Pyrimidine-2-thione compounds | Chloroform | 310-420 | [5] |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Core Principles and Causality in Experimental Choices

The IR spectrum of a pyrimidine-2(1H)-thione derivative provides a unique fingerprint, revealing the presence of key functional groups such as N-H, C=S, C=N, and C=C bonds. The position of the absorption bands can be influenced by factors like hydrogen bonding and the electronic effects of substituents. For solid samples, the choice of sampling technique (e.g., KBr pellet or Nujol mull) is crucial. The KBr pellet method is often preferred as it avoids interference from the mulling agent's own absorption bands.[4]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry pyrimidine-2(1H)-thione derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands.

-

Data Presentation: Characteristic IR Absorption Bands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H stretching (ring) | 3450-3140 (broad) | [4][5] |

| C-H stretching (aromatic) | 3100-3000 | [8] |

| C-H stretching (aliphatic) | 3000-2850 | [8] |

| C=N stretching (ring) | 1657-1588 | [5][9] |

| C=C stretching (ring) | 1635-1450 | [5] |

| C=S stretching (thione) | 1186-1155 | [4][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are routinely employed in the analysis of pyrimidine-2(1H)-thione derivatives.

Core Principles and Causality in Experimental Choices

¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern), and the number of protons in a given environment (integration). The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring atoms and functional groups. For instance, the N-H proton of the thione group typically appears as a broad singlet at a downfield chemical shift.[7]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of the C=S carbon is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum.[7] The choice of deuterated solvent is critical to dissolve the sample and to provide a lock signal for the spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) and chloroform-d (CDCl₃) are commonly used.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the pyrimidine-2(1H)-thione derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.

-

Process the data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, multiplicities, and integration values.

-

Data Presentation: Typical NMR Chemical Shifts

Table 4: ¹H NMR Spectroscopic Data of 2,6-Diphenylpyrimidine-4(1H)-thione [7]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.5 (br s) | Broad Singlet | 1H | NH (Thione) |

| 7.20-8.00 (m) | Multiplet | 10H | Ar-H |

| 6.80 (s) | Singlet | 1H | C5-H (Pyrimidine ring) |

Table 5: ¹³C NMR Spectroscopic Data of 2,6-Diphenylpyrimidine-4(1H)-thione [7]

| Chemical Shift (δ ppm) | Assignment |

| 175.0 | C=S (Thione) |

| 162.0 | C4/C6 (Pyrimidine ring) |

| 158.0 | C2 (Pyrimidine ring) |

| 128.0-135.0 | Aromatic Carbons |

| 108.0 | C5 (Pyrimidine ring) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Core Principles and Causality in Experimental Choices

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are often predictable and provide valuable structural information. For pyrimidine-2(1H)-thione derivatives, common fragmentation pathways involve the loss of the thione group (as S or HS) and cleavage of the pyrimidine ring. The choice of ionization technique can influence the extent of fragmentation. Softer ionization techniques, such as electrospray ionization (ESI), can be used to minimize fragmentation and primarily observe the molecular ion.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).

-

Sample Introduction: The sample can be introduced directly via a solid probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Data Acquisition:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Data Presentation: Common Fragmentation Pathways

A characteristic fragmentation of pyrimidine-2(1H)-thione involves the direct expulsion of the exocyclic sulfur atom. Another common pathway is the loss of a hydrogen radical followed by other neutral losses. The specific fragmentation pattern is highly dependent on the substituents present on the pyrimidine ring.[10]

Visualizing the Workflow: A Unified Approach

The spectroscopic analysis of pyrimidine-2(1H)-thione derivatives is a multi-faceted process that requires the integration of data from various techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic analysis of pyrimidine-2(1H)-thione derivatives.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of pyrimidine-2(1H)-thione derivatives is a critical endeavor in the field of drug discovery. No single technique can provide a complete structural picture; rather, it is the synergistic integration of data from UV-Vis, IR, NMR, and Mass Spectrometry that enables unambiguous structure determination. This guide has provided a detailed overview of these techniques, emphasizing the causality behind experimental choices and offering standardized protocols to ensure data quality and reproducibility. By applying these principles, researchers can confidently characterize novel pyrimidine-2(1H)-thione derivatives, paving the way for the development of new and effective therapeutic agents.

References

-

Abdel-Rahman, A. A.-H., El-Gazzar, A. B. A., & El-Gendy, M. S. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 54(3), 1433-1451. [Link]

-

Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(20), 2734-2738. [Link]

-

Babu, V. R., Kumar, K. S., & Rao, G. K. (2013). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library, 5(4), 1-7. [Link]

-

Elnagdi, M. H., Elmoghayar, M. R. H., Kandeel, E. M., & Ibrahim, M. K. A. (1977). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 55(10), 1854-1857. [Link]

-

Fathalla, O. A., & Zaki, M. E. A. (2016). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2(2), 1-22. [Link]

-

Hassan, A. S. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 34(1), 1-20. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

-

Kumar, R. S., Idhayadhulla, A., & Surendra, A. (2015). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1665(1), 050125. [Link]

-

Mohammed, S. A., & Ali, A. M. (2014). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 17(2), 105-112. [Link]

-

Sharma, A., Kumar, A., & Verma, P. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Karpenko, Y. V., Omelyanchik, L. O., & Panasenko, T. V. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

-

Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2017). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 22(8), 1378. [Link]

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2014). Synthesis, characterization, and antimicrobial activity of some new pyrimidine derivatives. Journal of the Chinese Chemical Society, 61(10), 1101-1108. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.sapub.org [article.sapub.org]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-thione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydropyrimidine-2(1H)-thione (DHPM) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The incorporation of an acetophenone fragment into this scaffold introduces further opportunities for molecular diversity and therapeutic potential. This guide provides an in-depth technical exploration of the synthesis and, most critically, the single-crystal X-ray diffraction analysis of a representative acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione. We will dissect the intramolecular geometry and the supramolecular architecture, revealing the subtle interplay of non-covalent interactions that govern its solid-state conformation. This foundational understanding is paramount for professionals engaged in rational drug design, aiding in the prediction of structure-activity relationships and the development of novel therapeutics targeting a range of diseases, including cancer and viral infections.[2][3]

Introduction: The Significance of the DHPM Core

Since its discovery by Pietro Biginelli in 1893, the three-component reaction to synthesize dihydropyrimidinones has become a staple in synthetic organic chemistry.[4][5] The sulfur analogues, 3,4-dihydropyrimidine-2(1H)-thiones, have garnered significant interest for their broad spectrum of pharmacological activities, including roles as calcium channel blockers, and anti-inflammatory and antiviral agents.[3] The versatility of the Biginelli reaction allows for the incorporation of diverse substituents, with acetophenone derivatives serving as valuable building blocks that can introduce additional points for functionalization or specific steric and electronic properties.[1][6] A profound understanding of the three-dimensional structure of these molecules at an atomic level is indispensable for elucidating their mechanism of action and for the design of more potent and selective drug candidates.

Synthesis and Crystallization: From Reaction Flask to Ordered Lattice

The synthesis of acetophenone-based 3,4-dihydropyrimidine-2(1H)-thiones is efficiently achieved through a modified Biginelli condensation.[1][2] The causality behind the choice of this one-pot, three-component reaction lies in its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.

The reaction proceeds via the acid-catalyzed condensation of an acetophenone derivative (acting as the 1,3-dicarbonyl component), an appropriate aldehyde, and thiourea.[1] In a specific example, 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione was synthesized from 4-acetyl aniline, potassium thiocyanate, and 4-methylpent-3-en-2-one (an in situ self-condensation product of acetone).[2][7]

Experimental Protocol: Synthesis

Objective: To synthesize 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione.

Methodology:

-

Reaction Setup: To a solution of 4-acetyl aniline (1 mmol) and potassium thiocyanate (1.2 mmol) in acetone (20 mL), add concentrated hydrochloric acid (0.5 mL) dropwise.

-

Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold distilled water and then recrystallized from ethanol to yield pure crystals suitable for single-crystal X-ray diffraction analysis.[2]

The choice of ethanol for recrystallization is critical. Its polarity allows for the dissolution of the compound at elevated temperatures while ensuring its precipitation as well-formed crystals upon cooling, a prerequisite for successful X-ray analysis.

Architectural Analysis: The Crystal Structure in Detail

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is determined by single-crystal X-ray diffraction. This technique provides definitive proof of structure and offers invaluable insights into molecular conformation and intermolecular interactions.

Crystallographic Data

The representative compound, 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, crystallizes in the triclinic space group P-1.[2] The fundamental crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₈N₂OS |

| Formula Weight | 274.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8262 (4) |

| b (Å) | 10.7036 (9) |

| c (Å) | 11.1396 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 758.37 (8) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.201 |

| Absorption Coefficient (mm⁻¹) | 0.207 |

| F(000) | 292.0 |

Data obtained from the crystallographic study of 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione.[2] The crystallographic data for this structure has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2195791.

Intramolecular Features: Conformation and Geometry

The six-membered dihydropyrimidine ring is not planar, a crucial feature influencing its biological activity. It adopts an envelope conformation.[2] This puckering is a consequence of the sp³-hybridized C4 atom. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Below is a diagram illustrating the molecular structure of the title compound.

Caption: Molecular structure of an acetophenone-based DHPM.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, which are critical in defining the overall supramolecular architecture. Specifically, N–H···S and C–H···O hydrogen bonds are observed.[2][7] The N–H group of one molecule forms a hydrogen bond with the sulfur atom of an adjacent molecule, while the C-H of the acetyl group interacts with the oxygen of a neighboring molecule. These interactions link the molecules into a two-dimensional network, forming distinct R₂²(8) and R₂²(10) ring motifs.[2]

Hirshfeld surface analysis further quantifies the intermolecular contacts. For the title compound, the most significant contributions to the crystal packing are from H···H (59.5%), H···S/S···H (16.1%), and H···C/C···H (13.1%) interactions.[2] This highlights the predominance of van der Waals forces and weaker hydrogen bonds in the overall crystal stability.

The following diagram illustrates the key hydrogen bonding interactions.

Caption: Key intermolecular hydrogen bonds in the crystal lattice.

Advanced Characterization and In-Silico Analysis

Beyond X-ray crystallography, a comprehensive characterization of these compounds involves spectroscopic techniques and computational studies.

Spectroscopic Verification

-

FT-IR Spectroscopy: Provides information about the functional groups present. Characteristic peaks for N-H stretching, C=O stretching of the acetyl group, and C=S stretching are expected.

-

¹H and ¹³C NMR Spectroscopy: Confirms the chemical environment of the hydrogen and carbon atoms, respectively, providing a fingerprint of the molecular structure in solution.

Computational Insights

Density Functional Theory (DFT) studies can complement experimental data by providing insights into the electronic properties, such as the HOMO-LUMO energy gap, which relates to the chemical reactivity of the molecule.[2] Furthermore, molecular docking studies can predict the binding affinity and orientation of the DHPM derivative within the active site of a biological target, such as an enzyme, guiding further drug development efforts.[2][7] For instance, the title compound has been investigated as a potential inhibitor of tyrosinase and ribonucleotide reductase.[2][7][8]

Conclusion and Future Outlook

This guide has provided a detailed overview of the synthesis and crystal structure of an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione. The single-crystal X-ray analysis reveals a non-planar envelope conformation for the dihydropyrimidine ring and a supramolecular architecture governed by N–H···S and C–H···O hydrogen bonds. This structural knowledge is fundamental for the scientific community, particularly those in drug discovery. By understanding the precise three-dimensional nature of these scaffolds, researchers can make more informed decisions in the design of analogues with improved efficacy and selectivity. The continued exploration of the vast chemical space accessible through the Biginelli reaction, coupled with detailed structural analysis, promises to yield novel therapeutic agents for a wide range of diseases.

References

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Shaheen, F., Ahmad, I., Nadeem, H., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. International Journal of Molecular Sciences, 23(21), 13164. [Link]

-

Bosica, G., & Abdilla, R. (2024). Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea. Molecules. [Link]

-

Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Dihydropyrimidines and Dihydropyrimidine-2-thiones. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Shaheen, F., Ahmad, I., Nadeem, H., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. PubMed. [Link]

-

Nayak, S. K., Venugopala, K. N., Chopra, D., et al. (2009). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2518. [Link]

-

Nayak, S. K., Venugopala, K. N., Chopra, D., et al. (2009). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2468. [Link]

-

Ragab, F. A. F., Ali, O. M., & George, R. F. (2017). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)-3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylidene}-7-methyl-2,3-dihydro-1H-thiazolo[3,2-a]pyrimidine-6-carboxylate hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1668–1674. [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Manos-Turvey, A., Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 369. [Link]

-

BIGINELLI REACTION. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

-

Dekamin, M. G., & Eslami, M. (2014). Recent progress in asymmetric Biginelli reaction. Current Organic Chemistry, 18(1), 2-19. [Link]

-

CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]

-

Fassi, P. (2011). Pietro Biginelli: The Man Behind the Reaction. ChemistryViews. [Link]

-

Shaabanzadeh, M., & Teimuri-mofrad, R. (2013). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 6(3), 329-333. [Link]

-

Deposit a Structure in the CSD. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]

-

Access & Deposit Crystal Structures. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]

-

Access Structures. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomphysics.net [uomphysics.net]

- 4. BIGINELLI REACTION | PPT [slideshare.net]

- 5. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Forms of Pyrimidine-2(1H)-thione Intermediates

Introduction: The Dynamic Nature of Tautomerism in Heterocyclic Thiones

In the realm of heterocyclic chemistry, tautomerism represents a fundamental concept of constitutional isomerism, where isomers, known as tautomers, are readily interconvertible. This dynamic equilibrium is particularly prominent in heterocyclic compounds containing exocyclic labile protons, such as pyrimidine-2(1H)-thione. These molecules are not static entities but rather exist as a mixture of interconverting structures, primarily the thione and thiol forms. The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity, concentration, and temperature, which in turn dictates the molecule's reactivity and biological function.[1][2] For researchers and professionals in drug development, a thorough understanding of the tautomeric behavior of pyrimidine-2(1H)-thione intermediates is paramount, as it directly influences their synthetic utility and the properties of the resulting therapeutic agents.

The Thione-Thiol Tautomeric Equilibrium of Pyrimidine-2(1H)-thione

The tautomerism in pyrimidine-2(1H)-thione involves the migration of a proton between a nitrogen atom of the pyrimidine ring and the exocyclic sulfur atom. This results in two primary tautomeric forms: the lactam-like thione form and the aromatic thiol form.

Caption: Tautomeric equilibrium between the thione and thiol forms.

The stability of these tautomers is a subject of considerable interest and has been investigated through both experimental and computational methods. In the gas phase, the thiol form is generally predicted to be more stable due to its aromatic character.[3] However, in polar solvents, the thione form is significantly stabilized and often predominates.[1][2] This solvent-dependent equilibrium is a critical consideration in designing synthetic routes and interpreting spectroscopic data.

Factors Influencing Tautomeric Equilibrium:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar thione tautomer.[1][2]

-

Concentration: At higher concentrations, intermolecular hydrogen bonding can favor the thione form through dimerization.

-

Temperature: Changes in temperature can shift the equilibrium, although this effect is often less pronounced than solvent effects.

-

Substitution: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the relative stabilities of the tautomers.

Computational Insights into Tautomer Stability

Density Functional Theory (DFT) calculations have provided valuable quantitative insights into the relative energies of the pyrimidine-2(1H)-thione tautomers. These studies consistently show a reversal in stability when moving from the gas phase to a polar solvent environment.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Medium Relative Energy (kcal/mol) | Reference |

| Pyrimidine-2-thiol | 0.00 | +6.47 | [3] |

| Pyrimidine-2(1H)-thione | +3.41 | 0.00 | [3] |

Synthesis of Pyrimidine-2(1H)-thione Intermediates

A common and efficient method for the synthesis of pyrimidine-2(1H)-thione derivatives involves the condensation of chalcones with thiourea in a basic medium.[4][5] This reaction proceeds via a Michael addition followed by cyclization and dehydration.

Caption: General synthetic workflow for pyrimidine-2(1H)-thiones.

Experimental Protocol: Synthesis of 3,4-dihydro-4,6-diaryl pyrimidine-2(1H)-thiones[4]

-

Reaction Setup: To a stirred mixture of an aqueous sodium hydroxide solution (50%, 6 ml) and benzene (25 ml), add tetrabutylammonium bromide (TBAB) (0.2 g, 0.0015 mole) and thiourea (0.005 mole). Stir for 5 minutes.

-

Addition of Chalcone: To this mixture, add the corresponding chalcone (0.005 mole) with continuous stirring.

-

Reaction Conditions: Continue stirring the reaction mixture for 24-72 minutes at a temperature of 40-60°C.

-

Work-up: Separate the organic layer and wash it several times with water until the aqueous layer is clear to remove the catalyst and base.

-

Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting precipitate from chloroform to obtain the pure product.

Spectroscopic Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form of pyrimidine-2(1H)-thione in a given state (solid or solution) relies heavily on a combination of spectroscopic techniques.

FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the tautomers. The key vibrational frequencies to distinguish between the thione and thiol forms are the N-H and C=S stretches for the thione, and the S-H stretch for the thiol.

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Reference |

| N-H stretch (broad) | Thione | 3450-3400 | [4] |

| C=S stretch | Thione | 1167-1160 | [4] |

| S-H stretch | Thiol | ~2550 (typically weak) |

Protocol for FTIR Analysis (KBr Disc Method): [4]

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and record the spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution.[1][2] The thione and thiol forms exhibit distinct absorption maxima due to differences in their electronic structures. The aromatic thiol form typically absorbs at a shorter wavelength (blue shift) compared to the more conjugated thione form.[4] By analyzing the changes in the absorption spectrum under different solvent conditions, one can infer the position of the tautomeric equilibrium.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information in solution. The chemical shifts of the protons and carbons are sensitive to their electronic environment, allowing for the differentiation of the tautomers.

| Nucleus | Tautomeric Form | Expected Chemical Shift (ppm) | Key Features |

| ¹H | Thione | N-H proton (broad, downfield) | Exchangeable with D₂O |

| ¹H | Thiol | S-H proton (sharp, upfield) | Exchangeable with D₂O |

| ¹³C | Thione | C=S carbon | ~175-205 |

| ¹³C | Thiol | C-S carbon | ~150-170 |

Protocol for NMR Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) based on the solubility of the compound and the desired solvent polarity for studying the tautomeric equilibrium.

-

Sample Dissolution: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state by determining the precise locations of all atoms, including hydrogen atoms, within the crystal lattice. This technique has been instrumental in confirming the predominance of the thione form in the solid state for many pyrimidine-2(1H)-thione derivatives.

Reactivity of Pyrimidine-2(1H)-thione Tautomers: A Tale of Two Nucleophiles

The dual tautomeric nature of pyrimidine-2(1H)-thiones leads to ambident nucleophilic character, with potential reaction sites at both the sulfur and nitrogen atoms. The outcome of reactions, such as alkylation, is often dependent on the specific tautomer that is reactive under the given conditions.

Caption: Differential reactivity leading to S- and N-alkylation.

-

S-Alkylation: The thiol tautomer, with its nucleophilic sulfur atom, readily undergoes S-alkylation, particularly under neutral or mildly acidic conditions.[6]

-

N-Alkylation: The thione tautomer can be deprotonated at the nitrogen atom under basic conditions to form a nucleophilic anion, which can then undergo N-alkylation.

The chemoselectivity between N- and S-alkylation can often be controlled by judicious choice of reaction conditions, such as the base, solvent, and electrophile.[7]

Applications in Drug Development

The pyrimidine-2(1H)-thione scaffold is a valuable building block in medicinal chemistry. Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to selectively functionalize the pyrimidine ring at the sulfur or nitrogen atoms, guided by an understanding of its tautomerism, allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Conclusion

The tautomerism of pyrimidine-2(1H)-thione intermediates is a multifaceted phenomenon with profound implications for their synthesis, characterization, and reactivity. A comprehensive understanding of the factors governing the thione-thiol equilibrium is essential for researchers in organic synthesis and medicinal chemistry. By leveraging a combination of spectroscopic analysis, computational modeling, and controlled reaction conditions, it is possible to harness the unique chemical properties of these versatile intermediates for the development of novel and effective therapeutic agents.

References

-

Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489.

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032.

- Leszczynski, J. (1992). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Journal of physical chemistry, 96(4), 1649-1653.

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (1999). Journal of the Chemical Society, Perkin Transactions 2, (4), 801-806.

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. (n.d.). Canadian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Structural formulae of pyrimidine-2-thione (I), and some of its amino... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine-2(1H)-thione Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the central framework for the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of nucleic acids. The functionalization of this scaffold has given rise to a vast array of compounds with significant therapeutic potential. Among these, the dihydropyrimidine-2(1H)-thione (DHPM-thione) moiety has garnered considerable attention. First reported by Pietro Biginelli in 1893, these compounds and their derivatives are now recognized as "privileged structures" in medicinal chemistry.[1][2] They exhibit a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][2][3]

The subject of this guide, 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, incorporates the pharmacologically active dimethoxybenzene moiety, a structural feature present in numerous natural products and synthetic drugs. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization, offering a foundational resource for researchers engaged in its study and application.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is established by its molecular formula and mass. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established chemical principles and data from closely related analogues.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | - |

| Molecular Weight | 248.30 g/mol | - |

| Predicted Density | 1.25 ± 0.1 g/cm³ | - |

| Predicted Boiling Point | 396.1 ± 52.0 °C | - |

| Physical Appearance | Expected to be a crystalline solid | Inferred from analogues |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in less polar solvents and water. | Inferred from analogues |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Biginelli reaction , a one-pot, three-component condensation.[4] This reaction involves the acid-catalyzed cyclocondensation of an aldehyde (3,4-dimethoxybenzaldehyde), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and thiourea.

The choice of catalyst and solvent is critical for optimizing the reaction yield and purity. While the classical Biginelli reaction uses strong mineral acids, modern variations employ milder Lewis acids or heterogeneous catalysts to improve efficiency and simplify purification.

Plausible Synthetic Workflow

Caption: Biginelli reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of dihydropyrimidine-2(1H)-thiones.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol (15 mL).

-

Catalysis: Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid or a small amount of phosphorous pentoxide.[1] The choice of catalyst can influence reaction time and yield; Lewis acids or solid acid catalysts are also effective.[3]

-

Reaction Execution: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.

-

Purification: Collect the crude solid by filtration and wash it with cold ethanol or water. The final product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(3,4-dimethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related analogues.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3240 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1720 | C=O stretching (of the ester group, if present) |

| ~1640 | C=C stretching |

| ~1595 | N-H bending |

| ~1530 | C=S stretching |

| ~1250 | C-O-C stretching (of methoxy groups) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum gives detailed information about the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 | Singlet | 1H | N¹-H |

| ~7.8 | Singlet | 1H | N³-H |

| ~6.7-7.0 | Multiplet | 3H | Aromatic protons |

| ~5.1 | Doublet | 1H | C⁴-H |

| ~4.0 | Quartet | 2H | -OCH₂CH₃ (if ethyl acetoacetate is used) |

| ~3.7 | Singlet | 6H | Two -OCH₃ groups |

| ~2.3 | Singlet | 3H | C⁶-CH₃ |

| ~1.1 | Triplet | 3H | -OCH₂CH₃ (if ethyl acetoacetate is used) |

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S (C²) |

| ~165 | C=O (ester carbonyl, if present) |

| ~147-150 | Aromatic carbons attached to oxygen & C⁶ |

| ~137 | Aromatic quaternary carbon |

| ~110-120 | Aromatic C-H carbons |

| ~101 | C⁵ |

| ~60 | -OCH₂CH₃ (if ethyl acetoacetate is used) |

| ~55 | C⁴ & -OCH₃ groups |

| ~18 | C⁶-CH₃ |

| ~14 | -OCH₂CH₃ (if ethyl acetoacetate is used) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(3,4-dimethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione, the expected molecular ion peak [M+H]⁺ would be observed at m/z 323.

Chemical Reactivity and Potential for Further Functionalization

The this compound molecule possesses several reactive sites, making it a versatile intermediate for further chemical modifications.

Caption: Potential sites for chemical modification.

-

Thione Group (C=S): The thione group can undergo S-alkylation with alkyl halides to form 2-(alkylthio)pyrimidines.[3] It can also be oxidized to the corresponding sulfoxide or sulfone. The thione-thiol tautomerism allows for reactions characteristic of thiols.

-

N-H Groups: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated to introduce further diversity into the molecule.[3]

-

Aromatic Ring: The electron-rich dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Potential Biological and Pharmacological Significance

While specific biological studies on this compound are not extensively reported, the known activities of related compounds suggest several avenues for investigation:

-

Antimicrobial Activity: Many dihydropyrimidine-2(1H)-thiones exhibit significant antibacterial and antifungal properties.[1]

-

Antioxidant Activity: The presence of the dimethoxyphenyl group, a known antioxidant moiety, coupled with the pyrimidine-thione core, suggests potential free-radical scavenging activity.[1]

-

Anti-inflammatory and Anticancer Activity: The DHPM scaffold is present in compounds with demonstrated anti-inflammatory and anticancer effects.[2][6]

The structural features of this compound make it a promising candidate for further investigation and development in these therapeutic areas.

Conclusion

This compound is a member of a pharmacologically significant class of heterocyclic compounds. Its synthesis is readily achievable through the well-established Biginelli reaction. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic characteristics based on data from closely related analogues. The versatile reactivity of this molecule offers numerous opportunities for the development of novel derivatives with potential therapeutic applications. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

(PDF) SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES - ResearchGate. Available at: [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

-

Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. Available at: [Link]

-

An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - NIH. Available at: [Link]

-

Synthesis of 3,4-dihydropyrimidinones/thiones derivatives. - ResearchGate. Available at: [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives - Scholars Research Library. Available at: [Link]

-

Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - NIH. Available at: [Link]

-

Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives - ResearchGate. Available at: [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - MDPI. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Novel Pyrimidine-2(1H)-thione Compounds